N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE
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Overview
Description
N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE typically involves the condensation of 4-methoxybenzaldehyde, phenyl isothiocyanate, and 2-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function . This inhibition is achieved through binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-4-methyl-3-pyridinylmethanamine
- N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-pyridinylmethanamine
- N-(4-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-3-pyridinylmethanamine
Uniqueness
N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE is unique due to its specific structural features, such as the presence of both methoxy and pyridyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H17N3OS |
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Molecular Weight |
359.4g/mol |
IUPAC Name |
(Z)-4-(4-methoxyphenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H17N3OS/c1-25-18-12-10-16(11-13-18)19-15-26-21(23-20-9-5-6-14-22-20)24(19)17-7-3-2-4-8-17/h2-15H,1H3/b23-21- |
InChI Key |
ZEGMOQLIYUHLFY-LNVKXUELSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CS/C(=N\C3=CC=CC=N3)/N2C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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